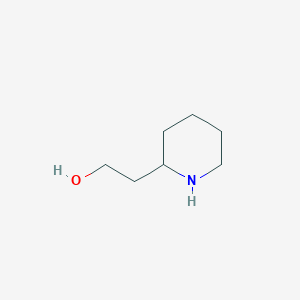
2-(2-Bromophenyl)thiophene
概要
説明
Synthesis Analysis
The synthesis of 2-(2-Bromophenyl)thiophene and related compounds typically involves catalytic reactions that allow for the construction of the thiophene core alongside the introduction of the bromophenyl group. For instance, CuI/TMEDA-catalyzed annulation of 2-bromo alkynylbenzenes with Na2S has been developed, enabling the synthesis of benzo[b]thiophenes in moderate to good yields (Lei-lei Sun et al., 2011). Additionally, a practical, one-pot synthesis method for highly substituted thiophenes and benzo[b]thiophenes from bromoenynes and o-alkynylbromobenzenes has been reported, involving Pd-catalyzed C-S bond formation (V. Guilarte et al., 2011).
Molecular Structure Analysis
The molecular structure of 2-(2-Bromophenyl)thiophene and derivatives has been elucidated using various spectroscopic and crystallographic techniques. For example, the structure of a related compound, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, was confirmed by NMR, mass spectrometry, FT-IR, and X-ray crystallography, providing insights into the geometric parameters and electronic structure of these thiophene derivatives (Asim A. Balakit et al., 2017).
Chemical Reactions and Properties
2-(2-Bromophenyl)thiophene derivatives participate in a variety of chemical reactions, reflecting their rich chemistry and utility in organic synthesis. Trace amount Cu-catalyzed intramolecular cyclization of 2-(gem-dibromovinyl)phenols(thiophenols) to 2-bromobenzofurans(thiophenes) showcases the compound's reactivity and potential for constructing complex heterocyclic structures (Yong Ji et al., 2013).
科学的研究の応用
-
Medicinal Chemistry
- Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Methods of application or experimental procedures in medicinal chemistry involve the synthesis of thiophene derivatives by heterocyclization of various substrates .
- The outcomes of these applications include the development of compounds with a variety of biological effects .
-
Industrial Chemistry and Material Science
- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- The methods of application in this field could involve the use of thiophene derivatives in the formulation of corrosion inhibiting compounds .
- The outcomes of these applications could include the successful inhibition of corrosion in various industrial applications .
-
Organic Semiconductors
- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
- The methods of application in this field could involve the use of thiophene derivatives in the fabrication of organic semiconductors .
- The outcomes of these applications could include the successful development of advanced organic semiconductors .
-
Organic Field-Effect Transistors (OFETs)
- Thiophene derivatives play a significant role in the fabrication of organic field-effect transistors (OFETs) .
- The methods of application in this field could involve the use of thiophene derivatives in the fabrication of OFETs .
- The outcomes of these applications could include the successful development of advanced OFETs .
-
Organic Light-Emitting Diodes (OLEDs)
- Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .
- The methods of application in this field could involve the use of thiophene derivatives in the fabrication of OLEDs .
- The outcomes of these applications could include the successful development of advanced OLEDs .
-
Antimicrobial and Antifungal Applications
- Thiophene-based compounds exhibit many pharmacological properties such as antimicrobial and antifungal activities .
- The methods of application in this field could involve the use of thiophene derivatives in the formulation of antimicrobial and antifungal compounds .
- The outcomes of these applications could include the successful inhibition of microbial and fungal growth .
-
Microporous Polymer Networks (MPNs)
- Thiophene-based compounds are used in the fabrication of microporous polymer networks (MPNs), which have high application potential in gas capture and separation, catalysis, organic electronic devices, and sensors .
- The methods of application in this field could involve the use of thiophene derivatives in the fabrication of MPNs .
- The outcomes of these applications could include the successful development of advanced MPNs .
-
Synthesis of 6-O-arylpropargyl diazalides
- “2-(4-Bromophenyl)thiophene” is a reagent in the synthesis of 6-O-arylpropargyl diazalides, which has activity against Streptococcus pneumoniae .
- The methods of application in this field could involve the use of “2-(4-Bromophenyl)thiophene” in the synthesis of 6-O-arylpropargyl diazalides .
- The outcomes of these applications could include the successful synthesis of 6-O-arylpropargyl diazalides and their activity against Streptococcus pneumoniae .
-
Antituberculosis and Antitumor Applications
- Thienoindole analogs, which are thiophene-fused heterocyclic organosulfur systems, have shown a wide spectrum of biological activities such as antituberculosis and antitumor .
- The methods of application in this field could involve the use of thienoindole analogs in the formulation of antituberculosis and antitumor compounds .
- The outcomes of these applications could include the successful inhibition of tuberculosis and tumor growth .
-
Applications in Material Chemistry and Chemical Engineering
- Thienoindole analogs also find applications in material chemistry and chemical engineering .
- The methods of application in this field could involve the use of thienoindole analogs in various material chemistry and chemical engineering processes .
- The outcomes of these applications could include the successful development of advanced materials and chemical engineering processes .
-
Synthesis of 6-O-arylpropargyl Diazalides
- “2-(4-Bromophenyl)thiophene” is a reagent in the synthesis of 6-O-arylpropargyl diazalides, which has activity against Streptococcus pneumoniae .
- The methods of application in this field could involve the use of “2-(4-Bromophenyl)thiophene” in the synthesis of 6-O-arylpropargyl diazalides .
- The outcomes of these applications could include the successful synthesis of 6-O-arylpropargyl diazalides and their activity against Streptococcus pneumoniae .
Safety And Hazards
2-(2-Bromophenyl)thiophene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
将来の方向性
Thiophene and its derivatives, including 2-(2-Bromophenyl)thiophene, have emerged as remarkable entities in organic electronics due to their high resonance energy, more electrophilic reactivity than benzene, high π-electron density, planar structure, and the presence of vacant d-orbitals . They have potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching, and so forth .
特性
IUPAC Name |
2-(2-bromophenyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJBSICXZXSQAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383780 | |
| Record name | 2-(2-bromophenyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)thiophene | |
CAS RN |
106851-53-0 | |
| Record name | 2-(2-bromophenyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


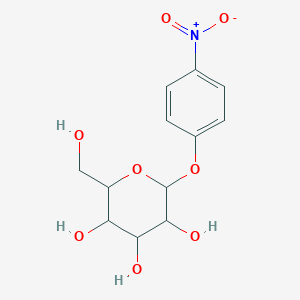

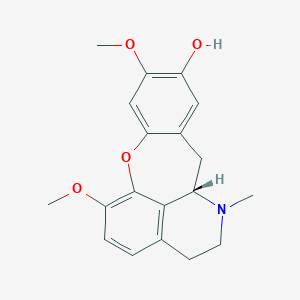
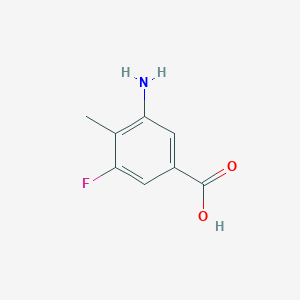
![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[4-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanyl-5-oxo-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide](/img/structure/B17928.png)
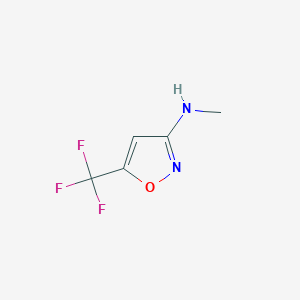
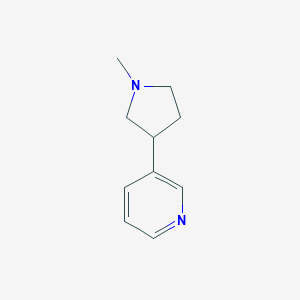
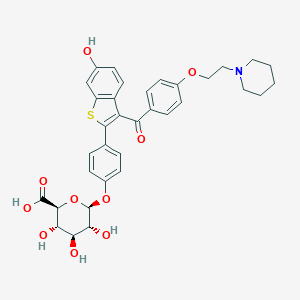
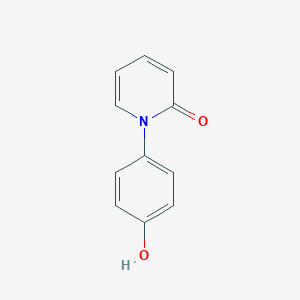
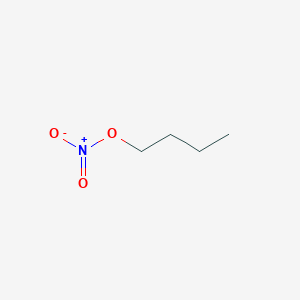
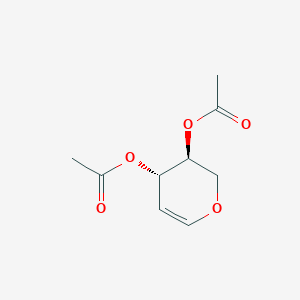
![4H-Thieno[2,3-c]isoquinolin-5-one](/img/structure/B17954.png)
